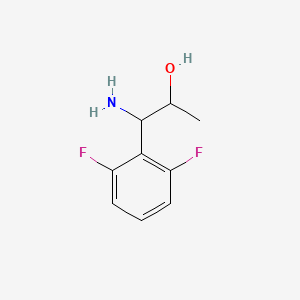
1-Amino-1-(2,6-difluorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(2,6-difluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Amino-1-(2,6-difluorophenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
1-Amino-1-(2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-1-(2,6-difluorophenyl)propan-2-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Amino-1-(2,6-difluorophenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-(2,4-difluorophenyl)propan-2-OL: This compound has fluorine atoms at different positions on the phenyl ring, which can lead to differences in chemical reactivity and biological activity.
1-Amino-1-(2,6-dichlorophenyl)propan-2-OL: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-amino-1-(2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |
Clé InChI |
YCSWFUZBDTVVOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=C(C=CC=C1F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


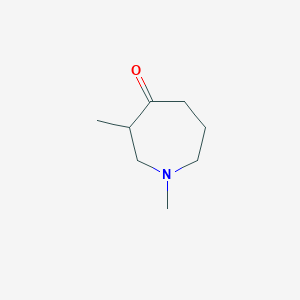

![5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13029659.png)
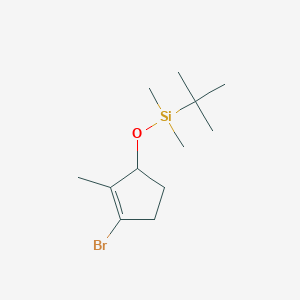

![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)
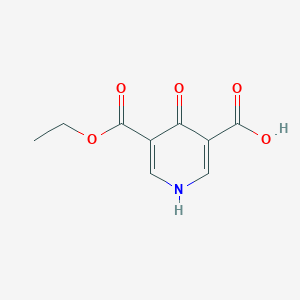

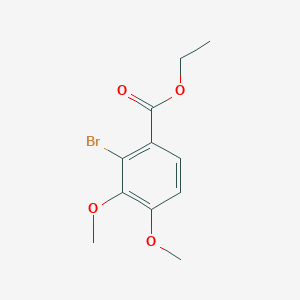

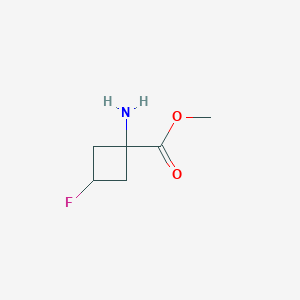
![tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate](/img/structure/B13029740.png)

